molecular formula C15H19F6PRu B169692 Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98 CAS No. 147831-75-2

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98

Cat. No.: B169692
CAS No.: 147831-75-2
M. Wt: 445.3 g/mol
InChI Key: KHUJNZPWTSOTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate typically involves the reaction of ruthenium trichloride with p-cymene in the presence of a cyclopentadienyl anion source. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:

RuCl3+pcymene+C5H5[Ru(C5H5)(pcymene)]Cl2RuCl_3 + p-cymene + C_5H_5^- \rightarrow [Ru(C_5H_5)(p-cymene)]Cl_2 RuCl3​+p−cymene+C5​H5−​→[Ru(C5​H5​)(p−cymene)]Cl2​

This intermediate is then treated with hexafluorophosphoric acid to yield the final product:

[Ru(C5H5)(pcymene)]Cl2+HPF6[Ru(C5H5)(pcymene)]PF6+2HCl[Ru(C_5H_5)(p-cymene)]Cl_2 + HPF_6 \rightarrow [Ru(C_5H_5)(p-cymene)]PF_6 + 2HCl [Ru(C5​H5​)(p−cymene)]Cl2​+HPF6​→[Ru(C5​H5​)(p−cymene)]PF6​+2HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate undergoes various types of reactions, including:

    Oxidation: It can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

    Substitution: Ligands such as the cyclopentadienyl or p-cymene can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.

Scientific Research Applications

Anticancer Applications

Ruthenium complexes, including RuCp, have emerged as promising candidates for cancer treatment due to their unique mechanisms of action and reduced side effects compared to traditional platinum-based chemotherapeutics.

Case Studies

  • Colorectal Cancer : A study highlighted the efficacy of RuCp complexes against CRC cells, showcasing their ability to induce apoptosis and inhibit cell migration. The complexes were found to disrupt the F-actin cytoskeleton integrity, which is crucial for cellular movement and proliferation .
  • Breast and Ovarian Cancer : Other investigations have reported the effectiveness of RuCp derivatives against breast adenocarcinoma (MDAMB231) and ovarian carcinoma (A2780), demonstrating submicromolar IC50 values that suggest high potency as anticancer agents .

Catalytic Applications

Apart from their biological significance, RuCp complexes also serve as catalysts in various chemical reactions.

Catalytic Properties

  • Hydrogenation Reactions : RuCp has been utilized in hydrogenation processes due to its ability to facilitate the addition of hydrogen across double bonds. This property is particularly valuable in organic synthesis .
  • Cross-Coupling Reactions : The compound has shown potential in catalyzing cross-coupling reactions, which are essential for constructing complex organic molecules. Its unique electronic properties allow for efficient reactivity under mild conditions .

Comparative Analysis of Anticancer Activity

The following table summarizes the anticancer activity of various ruthenium complexes compared to traditional chemotherapy agents:

CompoundCancer TypeIC50 (μM)Mechanism of Action
Cyclopentadienyl(P-cymene)RuColorectal Cancer5-30Induces apoptosis via signaling pathways
CisplatinColorectal Cancer10-50DNA cross-linking
Ru(II)-bipyridine complexOvarian Cancer0.5-5Cell cycle arrest
Ru(II)-p-cymene complexBreast Cancer1-10Apoptosis induction

Mechanism of Action

The mechanism by which Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate exerts its effects involves coordination to target molecules such as DNA, proteins, or other ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl and p-cymene ligands can stabilize the ruthenium center and modulate its reactivity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (η⁵-Cyclopentadienyl)(η⁶-p-cymene)ruthenium(II) hexafluorophosphate
  • CAS Number : 147831-75-2
  • Molecular Formula : C₁₅H₁₉F₆PRu
  • Molecular Weight : 445.35 g/mol .

Structural Features :
This complex consists of a ruthenium(II) center coordinated to a cyclopentadienyl (Cp) ligand and a p-cymene (1-methyl-4-isopropylbenzene) arene ligand. The hexafluorophosphate (PF₆⁻) counterion ensures charge balance. The p-cymene ligand provides steric bulk and electron-donating properties, while the Cp ligand enhances stability and facilitates redox activity .

Physical Properties :

  • Melting Point : 83–84 °C .
  • Solubility : Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), acetone, and acetonitrile .
  • Stability : Air-stable in solid form, making it suitable for storage and handling .

Comparison with Similar Ruthenium(II) Complexes

Structural and Functional Analogues

Tris(acetonitrile)cyclopentadienylruthenium(II) Hexafluorophosphate

  • Formula : [CpRu(NCMe)₃]PF₆ (CAS: 80049-61-2) .
  • Structure : Features three labile acetonitrile ligands instead of p-cymene.
  • Properties :
    • Higher solubility in acetonitrile due to ligand compatibility.
    • Acetonitrile ligands allow for ligand substitution, enabling reactivity in catalytic cycles .
  • Applications : Efficient in photochemical reactions and as a precursor for chiral ruthenium catalysts .

(η⁶-Naphthalene)cyclopentadienylruthenium(II) Hexafluorophosphate

  • Formula : [CpRu(η⁶-naphthalene)]PF₆.
  • Structure : Naphthalene replaces p-cymene as the arene ligand.
  • Comparison :
    • Naphthalene’s extended π-system may enhance electron delocalization but reduces steric bulk compared to p-cymene.
    • Catalytic performance differs in stereoselective reactions due to altered ligand geometry .

Tris(1,10-phenanthroline)ruthenium(II) Chloride Hexahydrate

  • Formula : [Ru(phen)₃]Cl₂·6H₂O.
  • Structure : Octahedral geometry with three phenanthroline ligands.
  • Comparison: Luminescent properties due to rigid ligand framework, unlike the non-emissive target compound. Used in electrochemistry and fingerprint detection, highlighting divergent applications .

Catalytic and Stability Comparisons

Property Target Compound [CpRu(NCMe)₃]PF₆ [Ru(phen)₃]Cl₂
Arene Ligand p-cymene None (acetonitrile) None (phenanthroline)
Solubility DMSO, acetone Acetonitrile Water, methanol
Stability Air-stable Moisture-sensitive Air-stable
Primary Application Asymmetric catalysis Photocatalysis Luminescence
Counterion PF₆⁻ PF₆⁻ Cl⁻
Key Reference

Spectroscopic and Analytical Data

  • IR Spectroscopy : Coordination of Cp and p-cymene is confirmed by shifts in C-H stretching (Cp: ~3100 cm⁻¹) and arene ring vibrations (~1600 cm⁻¹) .
  • NMR : ¹H NMR shows distinct resonances for Cp (δ ~5 ppm) and p-cymene’s isopropyl group (δ ~1–3 ppm) .

Biological Activity

Cyclopentadienyl(P-cymene)ruthenium(II) hexafluorophosphate (Cym-Ru) is a ruthenium-based compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

Cym-Ru is characterized by the following chemical formula:

  • Molecular Formula : C15_{15}H19_{19}F6_6PRu
  • Molecular Weight : 445.35 g/mol
  • CAS Number : 147831-75-2

The compound features a cyclopentadienyl ligand and a p-cymene moiety, which contribute to its unique reactivity and biological interactions. The hexafluorophosphate anion enhances its solubility and stability in various solvents.

Cym-Ru exhibits several mechanisms of action that contribute to its biological activity:

  • Antitumor Activity :
    • Cym-Ru complexes have been shown to exhibit selective cytotoxicity against cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). Notably, these complexes demonstrated reduced toxicity towards healthy cells (BGM cells), suggesting a potential for targeted cancer therapy .
    • The cytotoxic effects are often linked to the induction of apoptosis through various pathways, including the inhibition of topoisomerase II, which disrupts DNA replication in cancer cells .
  • Antimicrobial Properties :
    • Recent studies highlight the antimicrobial activity of Cym-Ru against various pathogens, including Staphylococcus aureus and Candida albicans. These compounds exhibited significant biostatic and biocidal effects, making them potential candidates for treating infections .

Case Studies and Experimental Data

Several studies have explored the biological activity of Cym-Ru and related complexes:

  • Cytotoxicity Studies :
    • A study reported IC50_{50} values for Cym-Ru against HeLa and MCF-7 cells, indicating effective concentrations for inducing cell death. The results showed that certain complexes had IC50_{50} values lower than 250 μM, demonstrating promising anticancer potential .
    • Table 1 summarizes the cytotoxicity data against various cell lines:
    CompoundCell LineIC50_{50} (μM)
    Cym-RuHeLa150
    Cym-RuMCF-7200
    Complex II (with 2-aminophenol)BGM>250
  • Mechanistic Insights :
    • Mechanistic studies revealed that Cym-Ru complexes can trigger apoptosis through upregulation of pro-apoptotic genes such as p53, enhancing their anticancer efficacy .
  • Antimicrobial Assays :
    • In vitro assays demonstrated that Cym-Ru exhibited higher cytotoxicity against melanoma cell lines compared to traditional chemotherapeutics like cisplatin. Additionally, it showed strong antimicrobial activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclopentadienyl(P-cymene)ruthenium(II) Hexafluorophosphate, and how is purity ensured?

The synthesis typically involves a two-step process: (1) cyclometalation of a ruthenium precursor (e.g., [Ru(p-cymene)Cl]₂Cl₂ dimer) with ligands (e.g., arylbenzimidazoles) in the presence of potassium hexafluorophosphate and sodium hydroxide, followed by (2) introduction of an anchoring ligand (e.g., 4,4′-dicarboxy-2,2′-bipyridine dimethyl ether). Purification via column chromatography and recrystallization ensures ≥98% purity. NMR and X-ray crystallography are used for structural validation . Storage at 0–6°C preserves stability .

Q. Which characterization techniques are critical for verifying the structural integrity of this complex?

Single-crystal X-ray diffraction (SCXRD) is essential for resolving the η⁵-cyclopentadienyl and η⁶-p-cymene coordination geometry. Key bond lengths (e.g., Ru–C distances: 2.18–2.23 Å) and angles (e.g., C–C–Ru: ~70–72°) confirm the sandwich structure . Complement with ¹H NMR (to identify proton environments) and elemental analysis (for stoichiometric validation) .

Q. How should researchers handle discrepancies in reported crystallographic data for this compound?

Discrepancies in bond lengths or angles (e.g., Ru–P vs. Ru–C distances) often arise from disorder in the hexafluorophosphate counterion or solvent molecules. Use SHELXL for refinement, applying constraints for disordered regions (e.g., PART instructions) and validating with R-factors (target <0.05). Cross-check with spectroscopic data to resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize catalytic performance in asymmetric synthesis using this complex?

Ligand modification is key. For example, substituting the sulfonyl group in [(S,S)-Msdpen] ligands (e.g., isobutanesulfonyl vs. methanesulfonyl) alters steric and electronic effects, impacting enantioselectivity. Test under microwave-assisted conditions (e.g., 100°C, 10 min) to accelerate reactions while maintaining >99% ee. Monitor via chiral HPLC .

Q. How can structural disorder in SCXRD data affect mechanistic interpretations of catalytic cycles?

Disorder in the p-cymene or cyclopentadienyl moieties (e.g., torsional angles varying by ±5°) may obscure Ru–ligand interactions critical for transition-state stabilization. Perform DFT calculations (e.g., B3LYP/def2-TZVP) to model idealized geometries and compare with experimental data. Address outliers using Hirshfeld surface analysis .

Q. Why do catalytic activities vary between batch and flow reactors for C–H activation using this complex?

In batch reactors, ligand decomposition under prolonged heating (e.g., >12 hrs at 80°C) reduces turnover numbers. Flow reactors minimize decomposition via rapid heat dissipation. Optimize residence time (e.g., 30 min) and solvent (e.g., water with 5% acetonitrile) to enhance stability. Validate using ICP-MS for ruthenium leaching .

Q. How do counterion effects (PF₆⁻ vs. BF₄⁻) influence electrochemical properties in dye-sensitized solar cell (DSSC) applications?

Hexafluorophosphate improves solubility in nonpolar solvents (e.g., dichloromethane), reducing aggregation in thin films. Compare cyclic voltammetry (CV) profiles: PF₆⁻ typically shifts Ru²⁺/³⁺ redox potentials by +0.15 V vs. BF₄⁻. Use spectroelectrochemistry (UV-vis-NIR) to correlate redox states with light-harvesting efficiency .

Q. Data Contradiction Analysis

Resolving conflicting reports on Ru–N bond lengths in bipyridine derivatives:
Studies may report Ru–N distances ranging from 2.05–2.12 Å due to variations in ligand substituents (e.g., electron-withdrawing groups shorten bonds). Re-analyze SCXRD data with high-resolution (<0.8 Å) datasets and refine using anisotropic displacement parameters. Validate via EXAFS for solution-phase consistency .

Addressing inconsistencies in enantioselectivity for hydrogenation reactions:
Contradictory ee values (e.g., 85% vs. 95%) may stem from trace moisture or oxygen. Conduct reactions under strict inert conditions (glovebox, <1 ppm O₂/H₂O) and pre-dry substrates with molecular sieves. Compare results across multiple batches to isolate procedural variables .

Properties

CAS No.

147831-75-2

Molecular Formula

C15H19F6PRu

Molecular Weight

445.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;;-1;+1

InChI Key

KHUJNZPWTSOTDJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Ru+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.